2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Catalog No.
S8503110
CAS No.
M.F
C11H12ClN3O
M. Wt
237.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidin...

Product Name

2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

IUPAC Name

2-tert-butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

InChI

InChI=1S/C11H12ClN3O/c1-11(2,3)10-14-8(12)7-6(5-16)4-13-9(7)15-10/h4-5H,1-3H3,(H,13,14,15)

InChI Key

ZBTFASFLCGEPKX-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NC2=C(C(=CN2)C=O)C(=N1)Cl

Canonical SMILES

CC(C)(C)C1=NC2=C(C(=CN2)C=O)C(=N1)Cl

2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a heterocyclic compound characterized by a pyrrolo[2,3-d]pyrimidine framework. This compound features a tert-butyl group at the 2-position, a chlorine atom at the 4-position, and an aldehyde functional group at the 5-position. The molecular formula of this compound is C11H12ClN3O, and it has a molecular weight of approximately 239.68 g/mol. The structural uniqueness of this compound arises from the combination of its heterocyclic ring system and the presence of both halogen and aldehyde functionalities, making it a potential candidate for various chemical and biological applications.

The chemical reactivity of 2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction: The compound can be reduced to yield corresponding alcohols or amines depending on reaction conditions.

These reactions enable the synthesis of derivatives that may exhibit altered biological activities or improved pharmacological properties.

The synthesis of 2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde typically involves multiple steps:

  • Formation of the Pyrrolo[2,3-d]pyrimidine Core: Starting from suitable precursors such as 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, tert-butyl groups are introduced through reaction with tert-butyl dicarbonate.
  • Chlorination: The introduction of the chlorine atom at the 4-position can be achieved using chlorinating agents like phosphorus pentachloride.
  • Aldehyde Formation: The final step involves converting a suitable intermediate into the aldehyde via oxidation or formylation reactions.

These methods highlight the versatility in synthesizing derivatives with varying functional groups that can enhance biological activity.

The applications of 2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde span several fields:

  • Pharmaceutical Development: Its potential as an antitumor or antiviral agent makes it a candidate for drug development.
  • Chemical Research: As a building block in organic synthesis, it can be used to create more complex molecules with desired properties.
  • Agricultural Chemicals: Similar compounds have been explored for use as herbicides or insecticides due to their biological activity.

Interaction studies involving pyrrolo[2,3-d]pyrimidines often focus on their ability to bind to specific targets such as kinases or other proteins involved in disease pathways. Understanding these interactions is crucial for elucidating their mechanisms of action and optimizing their therapeutic efficacy.

Research has shown that modifications in the structure can significantly alter binding affinities and selectivity towards different targets, emphasizing the importance of structure-activity relationships in drug design.

Several compounds share structural similarities with 2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineLacks tert-butyl and aldehyde groupsPossible kinase inhibitor
5-Amino-7H-pyrrolo[2,3-d]pyrimidineContains amino group instead of aldehydeAntitumor properties
6-Methyl-7H-pyrrolo[2,3-d]pyrimidineMethyl substitution at position 6Altered pharmacological profile

These compounds illustrate how variations in substituents can lead to differences in biological activity and potential applications. The unique combination of tert-butyl and aldehyde functionalities in 2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde may provide distinct advantages over its analogs in specific therapeutic contexts.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

237.0668897 g/mol

Monoisotopic Mass

237.0668897 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

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